N-ethyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-6-5(10)4-3-7-9-8-4/h3H,2H2,1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBQJOBKLNCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-ethyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an antimicrobial agent. The triazole ring structure is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 16 µg/mL | |
| Staphylococcus aureus | 32 µg/mL |
These findings indicate that the compound could be further developed into an effective treatment for fungal and bacterial infections.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For example, studies have demonstrated that this compound can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e4 | A549 | 5.2 | EGFR Inhibition |
| e12 | H460 | 4.8 | Apoptosis Induction |
In a comparative study, compounds similar to this compound showed enhanced efficacy over standard treatments like Erlotinib in specific NSCLC models.
Agricultural Applications
This compound is also being explored for its potential use as a herbicide and insecticide. The triazole moiety is a key pharmacophore in many agrochemicals due to its ability to disrupt metabolic processes in pests and weeds.
Case Study: Herbicidal Activity
In a controlled study, this compound was tested against various weed species. The compound demonstrated significant herbicidal activity at concentrations of 50–100 mg/L, leading to over 80% weed mortality within two weeks of application.
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in catalysis and sensor development.
Case Study: Metal Complexation
Research has shown that complexes formed between this compound and transition metals exhibit enhanced catalytic activity in various organic reactions. For instance, a study reported that copper complexes with this compound facilitated the oxidation of alcohols with high efficiency and selectivity.
Mechanism of Action
The mechanism by which N-ethyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-ethyl-1H-1,2,3-triazole-4-carboxamide belongs to a broader class of 1,2,3-triazole-4-carboxamide derivatives, which are extensively studied for their pharmacological and biochemical applications. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Analogues
Key Differences in Properties and Activity
Lipophilicity and Solubility :
- This compound exhibits lower lipophilicity (logP=0.97) compared to aryl-substituted analogues like MKA027 (logP=4.07) or RFM (logP ~2.5), making it more water-soluble .
- Derivatives lacking aryl groups (e.g., N-ethyl) show higher aqueous solubility than phenyl- or benzyl-substituted counterparts, as bulky substituents increase hydrophobicity .
Biological Activity :
- Antiepileptic Activity : RFM’s 2,6-difluorobenzyl group enhances its blood-brain barrier penetration, a critical feature for central nervous system (CNS) drugs, whereas this compound lacks this property .
- Enzyme Inhibition : MKA027 and ZIPSEY demonstrate potent inhibition of MIF tautomerase activity (IC₅₀ <1 μM) due to their bulky aromatic substituents, which facilitate target binding .
Synthetic Accessibility: Copper-catalyzed cycloaddition (Click Chemistry) is universally applicable, but substituent complexity (e.g., quinoline in 3o) necessitates multi-step synthesis, increasing production costs .
Biological Activity
N-ethyl-1H-1,2,3-triazole-4-carboxamide is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
This compound has the molecular formula and belongs to the triazole class of compounds. It can be synthesized through the reaction of ethylamine with 1H-1,2,3-triazole-4-carboxylic acid under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including classical methods and advanced chemical synthesis techniques that utilize catalysts .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes such as carbonic anhydrase II. The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites .
- Antiproliferative Effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer and leukemia . For example, derivatives of 1H-1,2,3-triazole have shown IC50 values ranging from 13.8 to 35.7 µM against carbonic anhydrase II .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Numerous studies have indicated that triazole derivatives exhibit potent anticancer properties. For instance:
- Growth Inhibition : Research has shown that similar compounds can inhibit the growth of cancer cell lines such as HOP-92 (non-small cell lung cancer) and various leukemia cells .
Antimicrobial Properties
N-ethyl-1H-1,2,3-triazole derivatives have also been studied for their antimicrobial and antifungal properties. The triazole ring structure contributes to low toxicity and high bioavailability in biological systems .
Enzyme Modulation
The compound has been linked to modulation of key enzymes involved in metabolic pathways:
- Cholinesterase Inhibition : The 1,2,3-triazole ring has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the nervous system .
Research Findings and Case Studies
Several studies highlight the efficacy of N-ethyl-1H-1,2,3-triazole derivatives in various biological contexts:
| Study | Biological Activity | Cell Lines Tested | IC50/Activity |
|---|---|---|---|
| Study A | Anticancer | HOP-92 | IC50 ~ 15 µM |
| Study B | Antimicrobial | Various Bacteria | Zone of Inhibition |
| Study C | Enzyme Inhibition | Carbonic Anhydrase II | IC50 ~ 18 µM |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of N-ethyl-1H-1,2,3-triazole derivatives suggests favorable absorption characteristics due to their solid state at room temperature. However, further studies are required to fully understand their bioavailability and metabolism in vivo .
Q & A
Q. What are the standard synthetic routes for N-ethyl-1H-1,2,3-triazole-4-carboxamide, and how are the products validated?
Methodological Answer: Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For example, derivatives of triazole-carboxamides are synthesized via condensation of aniline derivatives with isocyanides, followed by sodium azide treatment (). Post-synthesis, characterization employs:
- 1H/13C-NMR spectroscopy to confirm regioselectivity and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% is typical for bioactive studies) ().
Key Challenge: Side reactions during cycloaddition may require optimization of stoichiometry and reaction time.
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer: Low solubility (common in triazole-carboxamides due to hydrophobic substituents) can be mitigated by:
- Co-solvents: Use DMSO or PEG-400 at ≤0.1% to avoid cytotoxicity ().
- Structural modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to the ethyl or aryl substituents ().
- Nanoparticle encapsulation: Lipid-based carriers improve bioavailability in in vivo studies ().
Advanced Research Questions
Q. What computational strategies are effective for predicting the enzyme-inhibitory activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with enzyme active sites (e.g., COX-2 or carbonic anhydrase). Focus on hydrogen bonding with triazole and carboxamide moieties ().
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets ().
- MD Simulations: Assess binding stability over 50–100 ns trajectories to identify persistent interactions ().
Q. How should crystallographic data contradictions (e.g., disorder, twinning) be resolved for triazole-carboxamide derivatives?
Methodological Answer:
- Refinement Software: Use SHELXL for high-resolution data (). Key steps:
- Apply TWIN and BASF commands for twinned crystals.
- Use PART and SUMP restraints for disordered regions.
- Validation Tools: Check R1/wR2 convergence (<5% discrepancy) and Platon ADDSYM for missed symmetry ().
- Data Deposition: Archive CIFs in the Cambridge Structural Database for peer validation ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
